molecular formula C8H9BrN2OS B8500720 1-(4-Bromo-3-methoxyphenyl)thiourea

1-(4-Bromo-3-methoxyphenyl)thiourea

Cat. No.: B8500720
M. Wt: 261.14 g/mol
InChI Key: ZJPCMQMWRFEVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methoxyphenyl)thiourea is a high-purity chemical compound with the CAS Registry Number 1172639-62-1 . This thiourea derivative has a molecular formula of C₈H₉BrN₂OS and a molecular weight of 261.14 g/mol . It is characterized by a boiling point of 347.1±52.0 °C (predicted) . The compound is offered with a guaranteed assay of 95% to 99% . The core structure of this molecule, which combines a brominated methoxyphenyl ring with a thiourea group, makes it a valuable intermediate in medicinal chemistry and chemical biology research. It is primarily used in discovery chemistry for the synthesis of more complex molecules and serves as a key scaffold in the development of potential pharmacologically active compounds. Researchers utilize this compound for probing biological mechanisms and structure-activity relationships (SAR), particularly in the design of enzyme inhibitors or molecular probes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C8H9BrN2OS

Molecular Weight

261.14 g/mol

IUPAC Name

(4-bromo-3-methoxyphenyl)thiourea

InChI

InChI=1S/C8H9BrN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13)

InChI Key

ZJPCMQMWRFEVDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Molecular Properties

Thiourea derivatives exhibit distinct physicochemical and biological properties depending on their substituents. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(4-Bromo-3-methoxyphenyl)thiourea 4-Bromo, 3-methoxy on phenyl 351.26 High molecular weight due to bromine; methoxy enhances electron density.
1-(4-Fluoro-3-methoxyphenyl)thiourea 4-Fluoro, 3-methoxy on phenyl 200.23 Lower molecular weight; fluorine increases electronegativity.
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea 2-Bromo, 4-chloro on phenyl; dimethyl on thiourea nitrogen 307.63 Steric hindrance from dimethyl groups; dual halogen substituents.
1-(4-Bromo-3-methylphenyl)-3-(2-fluorophenyl)thiourea 4-Bromo, 3-methyl on phenyl; 2-fluoro on adjacent phenyl 339.23 Methyl and fluoro substituents modulate lipophilicity and reactivity.
1-(4-Chlorophenyl)-3-phenyl-2-thiourea 4-Chloro on phenyl; unsubstituted phenyl 262.76 Simpler structure; chlorine enhances stability in metal complexes.
Antioxidant Potential

Thiourea derivatives with electron-withdrawing groups (e.g., halogens) often exhibit strong antioxidant activity. For example:

  • 1,3-Bis(3,4-dichlorophenyl)thiourea demonstrated IC₅₀ values of 52 µg/mL (ABTS) and 45 µg/mL (DPPH) .
Metal Complexation

Thiourea derivatives form stable complexes with transition metals. The methoxy group in this compound may enhance metal-binding efficiency compared to analogs like 1-(4-Chlorophenyl)-3-phenyl-2-thiourea, where chlorine provides stronger σ-donor properties .

Structural Insights from Crystallography and Computational Studies

  • 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea was crystallized and analyzed, revealing intermolecular hydrogen bonds critical for stability .
  • Quantum chemical calculations on 1-(1-naphthoyl)thiourea derivatives highlighted substituent effects on electronic spectra and intramolecular interactions .

Key Research Findings and Trends

Substituent Position Matters : Halogen placement (e.g., para vs. meta) significantly alters reactivity. Bromine at para increases molecular weight and polarizability, while meta-methoxy enhances solubility .

Steric vs. Electronic Effects : Dimethyl groups on thiourea nitrogen (e.g., in ) reduce conformational flexibility but improve thermal stability.

Preparation Methods

Bromine Reactivity Management

The electron-withdrawing bromine substituent slows nucleophilic attack on thiocyanate. Strategies to mitigate this include:

  • Elevated Temperatures : Reflux conditions (100°C) improve kinetics but risk decomposition.

  • Microwave Activation : Localized heating enhances reactivity without bulk overheating.

Purification Protocols

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity products (mp 200–201°C).

  • Column Chromatography : Required for microwave-derived products, using ethyl acetate/hexane gradients.

Comparative Analysis of Methods

Method Conditions Time Yield Purity
Classical RefluxHCl, 80–100°C12–15 h78–80%>98%
MicrowaveEtOH, 110°C, 300 W10 min56–60%95%
MechanochemicalNa₂CO₃, 70–80°C1 h77.8%97%
Copper-CatalyzedCuBr₂, NH₃, 25°C3 h65–70%90%

Q & A

Basic: What are the common synthetic routes for 1-(4-Bromo-3-methoxyphenyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step reaction starting with 4-bromo-3-methoxyaniline as a precursor. Key steps include:

  • Thiourea Formation: Reacting the amine with thiocyanate reagents (e.g., ammonium thiocyanate) in the presence of HCl or H₂SO₄ to form the thiourea backbone.
  • Coupling Reactions: For asymmetric thioureas, a two-step process using thiophosgene or isothiocyanates under controlled pH (e.g., triethylamine as a base) ensures regioselectivity .
  • Optimization: Reaction temperature (0–5°C for exothermic steps) and solvent polarity (e.g., acetonitrile for solubility) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at ~δ 3.8–4.0 ppm and aromatic protons (C-Br coupling) in δ 7.0–8.0 ppm. Thiourea NH signals appear as broad peaks at δ 9–11 ppm .
    • IR: Confirm C=S stretch at ~1250–1350 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
  • Crystallography: Single-crystal X-ray diffraction (SHELXL software) resolves bond angles and torsional strain. For example, the C-S bond length typically measures ~1.68 Å, with intermolecular N-H···S hydrogen bonding stabilizing the lattice .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, microbial strains) or compound purity. Strategies include:

  • Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., cisplatin for cytotoxicity).
  • Dose-Response Curves: Establish IC₅₀ values across multiple concentrations to account for threshold effects .
  • Structural Confirmation: Verify purity via HPLC (>95%) and crystallography to rule out degradation products .

Advanced: What computational approaches model the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock/Vina): Simulate binding to enzymes (e.g., HIV-1 protease) using PDB structures (e.g., 1NHZ). Key interactions:
    • Thiourea sulfur coordinates with catalytic residues (e.g., Asp25 in HIV protease).
    • Bromine and methoxy groups enhance hydrophobic contacts .
  • DFT Calculations: Analyze electron density (e.g., Mulliken charges) to predict reactive sites for electrophilic substitution .

Advanced: How do structural modifications influence pharmacological properties?

Methodological Answer:

  • Substituent Effects:
    • Bromine: Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but potentially increasing toxicity.
    • Methoxy Group: Modulates solubility (logS ↓) and hydrogen-bonding capacity, affecting antimicrobial activity .
  • SAR Studies: Compare derivatives (e.g., 3-fluoro or 4-chloro analogs) to identify essential pharmacophores. For example, replacing bromine with chlorine reduces cytotoxicity but maintains antifungal efficacy .

Basic: How to design experiments to assess antimicrobial efficacy?

Methodological Answer:

  • Microbial Strains: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Assay Design:
    • Broth Microdilution: Determine MIC values in 96-well plates (incubation: 24–48 h at 37°C).
    • Time-Kill Curves: Monitor bacterial viability hourly for 24 h to distinguish bacteriostatic vs. bactericidal effects .

Advanced: What strategies optimize the pharmacokinetic profile of this compound?

Methodological Answer:

  • Pro-drug Design: Esterify the thiourea group to enhance oral bioavailability (e.g., acetylated derivatives).
  • Nanoparticle Encapsulation: Use PLGA nanoparticles to improve solubility and reduce renal clearance .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways .

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